3-Bromo-5-(difluoromethyl)benzonitrile
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Overview
Description
3-Bromo-5-(difluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H4BrF2N . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a difluoromethyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(difluoromethyl)benzonitrile typically involves the bromination of 5-(difluoromethyl)benzonitrile. One common method includes the use of bromine or a brominating agent in the presence of a catalyst or under specific reaction conditions to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then converted to the desired product. This method reduces side reactions and improves overall yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(difluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-5-(difluoromethyl)benzonitrile is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of new materials and catalysts .
Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The bromine and difluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, making the compound useful in different applications .
Comparison with Similar Compounds
- 3-Bromo-5-fluorobenzonitrile
- 3-(Difluoromethyl)benzonitrile
- 5-Bromo-2-fluorobenzonitrile
Comparison: Compared to similar compounds, 3-Bromo-5-(difluoromethyl)benzonitrile is unique due to the presence of both bromine and difluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with molecular targets. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-bromo-5-(difluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-2-5(4-12)1-6(3-7)8(10)11/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEOHZWKAWBOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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